3-(3-Aminopropoxy)oxetane
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Overview
Description
3-(3-Aminopropoxy)oxetane is a chemical compound featuring an oxetane ring substituted with a 3-aminopropoxy group. Oxetanes are four-membered cyclic ethers known for their ring strain, which makes them reactive intermediates in organic synthesis. The presence of the aminopropoxy group introduces additional functionality, making this compound valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminopropoxy)oxetane typically involves the following steps:
Intramolecular Cyclization: The oxetane ring can be formed through intramolecular cyclization of appropriate precursors.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of an oxetane precursor with a 3-aminopropyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the production process .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Oxetane derivatives with oxidized functional groups
Reduction: Reduced amine derivatives
Substitution: Various substituted oxetane derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(3-Aminopropoxy)oxetane involves its reactivity due to the strained oxetane ring. The ring strain makes it prone to nucleophilic ring-opening reactions, where the oxetane ring acts as an electrophile. The aminopropoxy group can participate in various chemical transformations, contributing to the compound’s versatility .
Molecular Targets and Pathways:
Nucleophilic Ring-Opening: The oxetane ring can be targeted by nucleophiles, leading to ring-opening and formation of new chemical bonds.
Functional Group Transformations: The aminopropoxy group can undergo various functional group transformations, enabling the synthesis of diverse derivatives.
Comparison with Similar Compounds
3-Aminooxetane: Similar in structure but lacks the propoxy group, making it less versatile in certain applications.
3-Oximinooxetane: Contains an oxime group instead of an amino group, leading to different reactivity and applications.
3-Nitrooxetane: Contains a nitro group, which imparts different chemical properties and reactivity.
Uniqueness of 3-(3-Aminopropoxy)oxetane:
- The presence of both the oxetane ring and the aminopropoxy group provides unique reactivity and versatility in chemical synthesis.
- It can participate in a wide range of chemical reactions, making it valuable in various fields of research and industry .
Properties
IUPAC Name |
3-(oxetan-3-yloxy)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-2-1-3-9-6-4-8-5-6/h6H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKMBSKMRNVNQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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